REACTION_CXSMILES
|
[F:1][C:2]([F:14])([F:13])[CH2:3][O:4][C:5]1[CH:12]=[CH:11][CH:10]=[CH:9][C:6]=1[C:7]#N.C(O)=[O:16]>[Ni]>[F:1][C:2]([F:14])([F:13])[CH2:3][O:4][C:5]1[CH:12]=[CH:11][CH:10]=[CH:9][C:6]=1[CH:7]=[O:16]
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Name
|
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
FC(COC1=C(C#N)C=CC=C1)(F)F
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
0.2 g
|
Type
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catalyst
|
Smiles
|
[Ni]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
Under a nitrogen atmosphere in a round-bottom flask equipped with a reflux condenser
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Type
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TEMPERATURE
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Details
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the mixture was heated
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Type
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TEMPERATURE
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Details
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at reflux for 90 minutes
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Duration
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90 min
|
Type
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FILTRATION
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Details
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The mixture was filtered through diatomaceous earth
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Type
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WASH
|
Details
|
the filter cake was rinsed with water and chloroform (CHCl3)
|
Type
|
CUSTOM
|
Details
|
The layers were separated
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Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with three portions of chloroform
|
Type
|
WASH
|
Details
|
The combined organic fractions were washed with saturated aqueous sodium bicarbonate and water
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
(rotary evaporator)
|
Name
|
|
Type
|
product
|
Smiles
|
FC(COC1=C(C=O)C=CC=C1)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 176 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |